molecular formula C9H22NO2+ B15051312 Muscaridin

Muscaridin

Cat. No.: B15051312
M. Wt: 176.28 g/mol
InChI Key: LPZBCQRFTKPWLL-UHFFFAOYSA-N
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Description

Muscaridin is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is a derivative of the muscarinic receptor antagonists, which are compounds that inhibit the action of acetylcholine on muscarinic receptors. This inhibition can lead to various physiological effects, making this compound a compound of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Muscaridin can be synthesized through several synthetic routes. One common method involves the reaction of a suitable precursor with a muscarinic receptor antagonist under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure optimal yield and purity.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and pH to maximize yield and minimize impurities. The final product is then purified using techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: Muscaridin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogens in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Muscaridin has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its effects on muscarinic receptors and its potential as a tool for understanding receptor function.

    Medicine: Investigated for its potential therapeutic effects in conditions such as asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

Muscaridin is similar to other muscarinic receptor antagonists, such as atropine and scopolamine. it has unique properties that distinguish it from these compounds:

    Atropine: While both this compound and atropine inhibit muscarinic receptors, this compound has a higher affinity for certain receptor subtypes, making it more selective in its action.

    Scopolamine: this compound and scopolamine share similar mechanisms of action, but this compound has a longer duration of action and fewer side effects.

Comparison with Similar Compounds

  • Atropine
  • Scopolamine
  • Ipratropium
  • Tiotropium

Muscaridin’s unique selectivity and longer duration of action make it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

4,5-dihydroxyhexyl(trimethyl)azanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22NO2/c1-8(11)9(12)6-5-7-10(2,3)4/h8-9,11-12H,5-7H2,1-4H3/q+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZBCQRFTKPWLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CCC[N+](C)(C)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22NO2+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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